
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid is a chemical compound that has been studied for its potential therapeutic applications. While the provided papers do not directly discuss this exact compound, they do provide insights into closely related compounds that share the carbazole moiety and have been investigated for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of related carbazole derivatives has been explored in the literature. For instance, an efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections, has been described. The key step in this synthesis involves an asymmetric reductive amination that achieves high diastereofacial selectivity. This process includes a racemic synthesis followed by resolution and an enantioselective reductive amination catalyzed by Ru(II) complexes .
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized by the presence of a carbazole moiety, which is a tricyclic compound consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The presence of substituents such as chlorine can significantly affect the electronic properties and reactivity of the molecule. The stereochemistry of these compounds is also crucial for their biological activity, as evidenced by the emphasis on asymmetric synthesis methods .
Chemical Reactions Analysis
Carbazole derivatives can undergo various chemical reactions, including reductive amination, acetylation, and the formation of amides. The synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide showcases the use of 1-propylphosphonic acid cyclic anhydride (T3P) for amide formation, demonstrating the versatility of carbazole derivatives in chemical transformations . Another study on 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives, which are structurally distinct but share some reactivity patterns, highlights the special features of reduction and acetylation reactions with these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives are influenced by their molecular structure and substituents. For example, the presence of a chlorine atom can affect the lipophilicity, electronic distribution, and potential for forming hydrogen bonds, which in turn can influence the compound's biological activity. The serum lipid-lowering properties of a related compound, 6-chloro-9-[2-(6-methyl-3-pyridyl)ethyl]-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid hydrochloride, have been studied, showing its ability to lower serum cholesterol, triglyceride, phospholipid, and free fatty acid levels in rats . This suggests that the physical and chemical properties of these compounds are conducive to interaction with biological systems and can lead to significant pharmacological effects.
Applications De Recherche Scientifique
Fluorescent Probes in Solvent Analysis
The derivatives of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid, such as 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yloxy)acetic acid, have been explored for their fluorescence properties. These compounds exhibit shifts in fluorescence maxima in different solvents, which suggests their potential use as fluorescent probes for studying solvent polarity and hydrogen bonding ability. This application is valuable in the field of spectroscopy and solvent analysis (Mitra et al., 2013).
Potential in Treating Human Papillomavirus Infections
N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a compound related to 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid, has been synthesized as a potential treatment for human papillomavirus infections. The synthesis process highlights its potential in medicinal chemistry, particularly in developing treatments for viral infections (Boggs et al., 2007).
Synthesis of Indolo[3,2-c]acridines
The compound is used in the synthesis of Indolo[3,2-c]acridines, which are important in organic chemistry and potentially in pharmaceuticals. The process involves reacting 2,3,4,9-tetrahydro-1H-carbazol-1-ones with other chemicals to yield these complex molecules (Prabakaran & Prasad, 2010).
Studies in Mild Steel Corrosion Inhibition
Carbazole derivatives, including those related to 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid, have been investigated for their potential as anticorrosion agents for mild steel. These studies are significant in the field of materials science, particularly in understanding and preventing corrosion in industrial applications (Nwankwo, Olasunkanmi & Ebenso, 2018).
Antibacterial and Antifungal Properties
Some derivatives of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylic acid have been studied for their antibacterial and antifungal activities. These studies are crucial in the development of new pharmaceuticals, especially in the era of increasing antibiotic resistance (Chavan & Pai, 2007).
Antitumor Activity
Carbazole derivatives have been synthesized and tested for their antitumor activity. This research is vital for developing new cancer treatments, as some compounds have shown significant activity against specific cancer cell lines (Murali, Sparkes & Prasad, 2017).
Mécanisme D'action
While the exact mechanism of action for this compound is not specified in the search results, it’s worth noting that certain carbazole derivatives have been studied for their potential biological activities. For instance, a related compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, has been investigated for the treatment of Huntington’s disease .
Propriétés
IUPAC Name |
3-chloro-6,7,8,9-tetrahydro-5H-carbazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-10-5-8-7-3-1-2-4-11(7)15-12(8)6-9(10)13(16)17/h5-6,15H,1-4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXAEUZWZDSOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642091 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3020517.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B3020521.png)
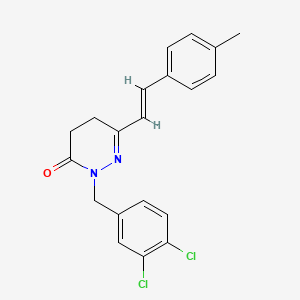
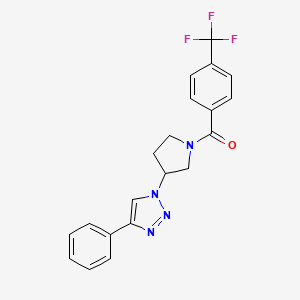
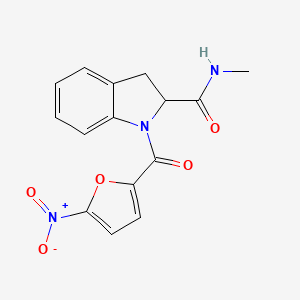
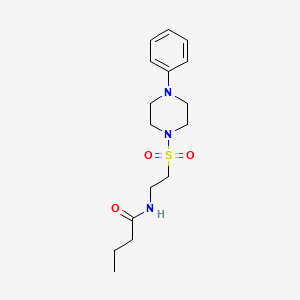
![2-chloro-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3020526.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B3020527.png)
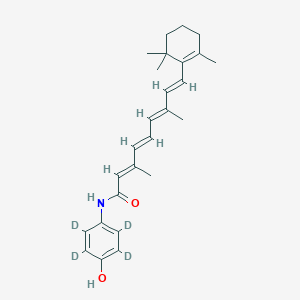
![3-Methoxy-2-methyl-5-[(methylamino)methyl]-1,4-dihydropyridin-4-one dihydrochloride](/img/structure/B3020532.png)
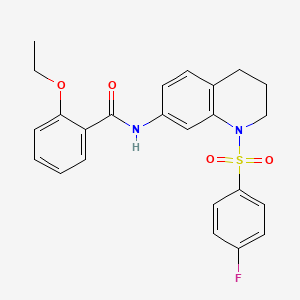
![1-(3-chlorophenyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B3020539.png)